molecular formula C12H30N4 B034753 Tris[2-(dimethylamino)ethyl]amine CAS No. 33527-91-2

Tris[2-(dimethylamino)ethyl]amine

Cat. No. B034753
CAS RN: 33527-91-2
M. Wt: 230.39 g/mol
InChI Key: VMGSQCIDWAUGLQ-UHFFFAOYSA-N
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Description

Tris[2-(dimethylamino)ethyl]amine, often abbreviated as Me6TREN, is a tripodal polyamine ligand known for its coordination with metal ions, facilitating various chemical transformations. Its structural flexibility and electron-donating properties make it a significant compound in the development of coordination chemistry and catalysis.

Synthesis Analysis

The synthesis of tris[2-(dimethylamino)ethyl]amine involves the complexation of Group 1 metal ions, demonstrating its capacity to form stable monomeric sodium complexes. This indicates potential use in alkali-metal-mediated synthetic applications (Cousins et al., 2010).

Molecular Structure Analysis

The molecular structure of Me6TREN reveals a planar AS3N core unit in compounds like tris(dimethylarsino)amine, suggesting a similar structural motif might be present in Me6TREN derivatives. This structure is confirmed by X-ray diffraction methods and density functional calculations (Jockisch & Schmidbaur, 1999).

Chemical Reactions and Properties

Me6TREN acts as a ligand in copper-catalyzed Atom Transfer Radical Addition (ATRA) reactions, showcasing its utility in promoting efficient addition reactions with various alkenes. This illustrates its role in enhancing catalytic activities and broadening the scope of ATRA reactions (Eckenhoff & Pintauer, 2011).

Physical Properties Analysis

The physical properties of tris[2-(dimethylamino)ethyl]amine complexes, such as those with bivalent metals like Co2+, Ni2+, Cu2+, Zn2+, and Cd2+, are significantly influenced by its coordination environment. The stability constants of these complexes highlight the impact of Me6TREN's bulky methyl substituents on its coordination behavior and the physical properties of its complexes (Anderegg & Gramlich, 1994).

Chemical Properties Analysis

The reactivity of Me6TREN with Grignard reagents and magnesium precursors leads to the formation of various magnesium complexes. This reactivity showcases Me6TREN's versatility as a ligand in organometallic chemistry, opening new avenues for the synthesis and study of magnesium-based compounds (Guard & Hazari, 2013).

Scientific Research Applications

  • Drug Delivery : Karimi et al. (2018) highlighted its use in chitosan hydrogels for targeted drug delivery, improved bioavailability, and systemic drug delivery. These hydrogels demonstrate potential in pH- and temperature-responsive drug release mechanisms (Karimi et al., 2018).

  • Polymerization Catalyst : Zeng, Shen, and Zhu (2002) found that a CuBr catalyst with tris[2-(N,N-dimethylamino)ethyl]amine effectively polymerizes certain acrylates, contributing to the synthesis of amphiphilic polymers. This has implications in materials science, particularly in the synthesis of polymers with specific properties (Zeng, Shen, & Zhu, 2002).

  • Chemical Structure and Bonding : Goldcamp, Bauer, and Baldwin (2000) studied its structure, noting that it adopts a folded structure due to intramolecular and intermolecular hydrogen bonding. This research contributes to the understanding of chemical bonding and molecular structures (Goldcamp, Bauer, & Baldwin, 2000).

  • Cationic Diblock Copolymers : Bütün, Armes, and Billingham (2001) researched its use in the selective quaternization of certain methacrylate residues in diblock copolymers, leading to novel cationic polymers sensitive to pH, salt, and temperature. This can have applications in responsive materials and nanotechnology (Bütün, Armes, & Billingham, 2001).

  • Metal Complexes and Catalysis : Anderegg and Gramlich (1994) reported on the metal complexes formed with tris[2-(dimethylamino)ethyl]amine, which are crucial in understanding coordination chemistry and catalyst design (Anderegg & Gramlich, 1994).

  • Homogeneous Catalysts for Oxidation : Tordin et al. (2013) synthesized cobalt, nickel, and copper complexes with this compound as potential catalysts for the partial oxidation of alkanes. This has implications in industrial chemistry and catalysis (Tordin et al., 2013).

  • Single-Molecule Magnet Properties : Cruz et al. (2014) explored its use in a trinuclear complex that exhibits magnetization dynamics, contributing to the field of molecular magnetism (Cruz et al., 2014).

  • Photopolymerization Initiators : Zhang et al. (2018) found that derivatives of tris[2-(dimethylamino)ethyl]amine can efficiently initiate photopolymerization, important in 3D printing and polymer network synthesis (Zhang et al., 2018).

  • Water Resistant Polymers : Hossain et al. (2018) used this compound in creating cluster-shaped polymers for alkaline fuel cells, enhancing water resistance without compromising ionic conductivity (Hossain et al., 2018).

  • Carbon Dioxide Detection : Wang et al. (2015) utilized it in a fluorescent probe for real-time and quantitative detection of low carbon dioxide levels in gas mixtures (Wang et al., 2015).

Safety And Hazards

Tris[2-(dimethylamino)ethyl]amine causes severe skin burns and eye damage . It is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . Its median lethal dose is 246 mg/kg, oral (rat), and 117 mg/kg, dermal (rabbit) . It is also combustible .

Future Directions

Tris[2-(dimethylamino)ethyl]amine is used as an atom transfer radical polymerization (ATRP) ligand for the creation of telechelic polymers . It forms a complex with copper compounds which can potentially be used as ligands in metalloenzyme redox reactions .

properties

IUPAC Name

N',N'-bis[2-(dimethylamino)ethyl]-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N4/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGSQCIDWAUGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CCN(C)C)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294612
Record name N~1~,N~1~-Bis[2-(dimethylamino)ethyl]-N~2~,N~2~-dimethylethane-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[2-(dimethylamino)ethyl]amine

CAS RN

33527-91-2
Record name Tris[2-(dimethylamino)ethyl]amine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N1-bis(2-(dimethylamino)ethyl)-N2,N2-dimethyl-
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Record name 33527-91-2
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Record name 1,2-Ethanediamine, N1,N1-bis[2-(dimethylamino)ethyl]-N2,N2-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N~1~,N~1~-Bis[2-(dimethylamino)ethyl]-N~2~,N~2~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,660
Citations
J Queffelec, SG Gaynor, K Matyjaszewski - Macromolecules, 2000 - ACS Publications
The optimization of the synthesis of homopolymers from n-butyl acrylate (BA), styrene (Sty), and methyl methacrylate (MMA), using copper-based atom transfer radical polymerization (…
Number of citations: 520 pubs.acs.org
JW Canary, J Xu, JM Castagnetto… - Journal of the …, 1995 - ACS Publications
The enthalpies of ionization (Hf) of zinc-bound water in the complexes [Zn (tren)(OH2)] 2+ and [Zn (Meetren)(OH2)] 2+ have been determined by isothermal titration calorimetry and …
Number of citations: 60 pubs.acs.org
WT Eckenhoff, T Pintauer - Dalton Transactions, 2011 - pubs.rsc.org
In this article, we focus on the evaluation of tris[2-(dimethylamino)ethyl]amine (Me6TREN) ligand in copper catalyzed ATRA in the presence of free-radical diazo initiator AIBN (2,2′-…
Number of citations: 48 pubs.rsc.org
G Anderegg, V Gramlich - Helvetica chimica acta, 1994 - Wiley Online Library
The complex formation by Co 2+ , Ni 2+ , Cu 2+ , Zn 2+ , and Cd 2+ with tris[2‐(dimethylamino)ethyl]amine (N(CH 2 CH 2 NMe 2 ) 3 , Me 6 tren) was investigated at 25 and at an ionic …
Number of citations: 76 onlinelibrary.wiley.com
CV Senoff - Inorganic Chemistry, 1978 - ACS Publications
Results and Discussion The molecular structure of the four-coordinate cation [PdCl (trenMe6H)] 2+ isolated as [PdCl (trenMe6H)] ClPF6 has been determined. 5 We now report that …
Number of citations: 15 pubs.acs.org
J Sobieski, I Ruzhylo, G Szczepaniak… - …, 2023 - Wiley Online Library
Simple synthetic routes to regioselectively deuterated tris[2‐(dimethylamino)ethyl]amine (Me 6 TREN) variants are described. Imine formation with formaldehyde‐d 2 from tris(2‐…
SN Bhattacharya, CV Senoff - Inorganic Chemistry, 1983 - ACS Publications
BPI14'; trenMe6= tris (2-(dimethylamino) ethyl) amine) have been prepared and characterized. In protic and aprotic solvents there is a rapid intramolecular rearrangement involving a …
Number of citations: 9 pubs.acs.org
G Anderegg, Z Melichar - Helvetica chimica acta, 1993 - Wiley Online Library
The complex formation of Pd II with tris[2‐(dimethylamino)ethyl]amine (N(CH 2 CH 2 N(CH 3 ) 2 ) 3 , Me 6 tren) was investigated at 25 and ionic strength I = 1, using UV/VIS, …
Number of citations: 6 onlinelibrary.wiley.com
H Quan, H Luan, D Guan, M Zhang, Z Li… - Journal of Surfactants … - Wiley Online Library
The addition of salt can irreversibly disrupt the stability of both emulsions and polymer latex. The reversible conversion of amines into organic ammonium salts can be induced by CO 2 …
Number of citations: 0 aocs.onlinelibrary.wiley.com
AS Brar, S Kaur - Journal of Polymer Science Part A: Polymer …, 2005 - Wiley Online Library
With CuBr/tetramethylguanidino‐tris(2‐aminoethyl)amine (TMG 3 ‐TREN) as the catalyst, the atom transfer radical polymerization (ATRP) of methyl methacrylate, n‐butyl acrylate, …
Number of citations: 41 onlinelibrary.wiley.com

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